molecular formula C12H11NO B15007172 3-phenyl-N-(prop-2-en-1-yl)prop-2-ynamide

3-phenyl-N-(prop-2-en-1-yl)prop-2-ynamide

Cat. No.: B15007172
M. Wt: 185.22 g/mol
InChI Key: AVRJMTXDTRBUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-3-phenylpropiolamide is an organic compound characterized by the presence of an allyl group attached to a phenylpropiolamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-phenylpropiolamide typically involves the reaction of phenylpropiolic acid with allylamine. One common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures, around -20°C, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N-allyl-3-phenylpropiolamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-phenylpropiolamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N-allyl-3-phenylpropiolamide involves its interaction with molecular targets through various pathways. For instance, its derivatives can inhibit enzymes like succinate dehydrogenase, leading to antifungal activity . The compound’s structure allows it to form hydrogen bonds and undergo π-alkyl and π-cation interactions, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpropiolamide: Shares a similar structure but lacks the allyl group.

    N-allylpropiolamide: Similar but without the phenyl group.

    N-arylpropiolamides: A broader class of compounds with varying aryl groups.

Uniqueness

N-allyl-3-phenylpropiolamide is unique due to the presence of both the allyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-phenyl-N-prop-2-enylprop-2-ynamide

InChI

InChI=1S/C12H11NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h2-7H,1,10H2,(H,13,14)

InChI Key

AVRJMTXDTRBUJY-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C#CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.